molecular formula C10H12Br2O2 B14088359 Benzene, 1,2-dibromo-4,5-diethoxy- CAS No. 118132-02-8

Benzene, 1,2-dibromo-4,5-diethoxy-

Cat. No.: B14088359
CAS No.: 118132-02-8
M. Wt: 324.01 g/mol
InChI Key: PKWYUQFIMHXESJ-UHFFFAOYSA-N
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Description

Ethoxy groups are electron-donating via resonance, which may influence the compound’s reactivity in electrophilic substitutions or coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-dibromo-4,5-diethoxy- typically involves the bromination of 1,2-diethoxybenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.

Industrial Production Methods: Industrial production of Benzene, 1,2-dibromo-4,5-diethoxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,2-dibromo-4,5-diethoxy- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding dihydro derivative.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

Major Products:

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include the dihydro derivative of the compound.

Scientific Research Applications

Benzene, 1,2-dibromo-4,5-diethoxy- has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1,2-dibromo-4,5-diethoxy- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms act as electrophiles, allowing the compound to react with nucleophiles. The ethoxy groups influence the reactivity and stability of the compound, making it suitable for various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Benzene, 1,2-dibromo-4,5-diethoxy- and analogous compounds:

Compound Name Substituents CAS Number Key Properties/Applications References
Benzene, 1,2-dibromo-4,5-diethoxy- -Br (1,2), -OCH₂CH₃ (4,5) Not specified Hypothesized use in synthesis; moderate steric bulk and electron donation
1,2-Dibromo-4,5-dimethoxybenzene -Br (1,2), -OCH₃ (4,5) 37895-73-1 98% purity; stronger electron donation than ethoxy due to shorter alkyl chain
1,2-Dibromo-4,5-difluorobenzene -Br (1,2), -F (4,5) 64695-78-9 Electron-withdrawing F substituents; higher reactivity in electrophilic substitutions
1,2-Dibromo-4,5-bis(phenylmethoxy)benzene -Br (1,2), -OCH₂C₆H₅ (4,5) 206995-42-8 Bulky phenylmethoxy groups; potential use in materials science or catalysis
1,2-Dibromo-4,5-di-n-dodecyloxybenzene -Br (1,2), -O(CH₂)₁₁CH₃ (4,5) 114364-55-5 Long alkyl chains; liquid crystal applications due to mesogenic properties

Key Comparative Analysis

Electronic Effects: Ethoxy vs. Methoxy: Ethoxy groups (-OCH₂CH₃) are weaker electron donors compared to methoxy (-OCH₃) due to the inductive effect of the longer alkyl chain . This difference may reduce the compound’s reactivity in reactions sensitive to electron density, such as nucleophilic aromatic substitution. Ethoxy vs. Fluoro: Fluorine substituents (e.g., in 1,2-Dibromo-4,5-difluorobenzene) are electron-withdrawing, making the aromatic ring less electron-rich and altering its behavior in cross-coupling reactions .

Steric Effects: Ethoxy groups introduce moderate steric hindrance compared to smaller substituents like methoxy or fluorine.

Physical Properties :

  • Solubility : Ethoxy-substituted derivatives are expected to have higher solubility in polar aprotic solvents (e.g., DMSO) compared to highly fluorinated or long-chain alkyl derivatives.
  • Melting Points : Methoxy and fluoro analogs likely exhibit higher melting points due to stronger intermolecular forces (e.g., dipole-dipole interactions), whereas dodecyloxy derivatives may display lower melting points or liquid crystalline behavior .

Applications: The ethoxy derivative may act as a versatile intermediate in synthesizing complex molecules, while the dodecyloxy analog (CAS 114364-55-5) is cited in liquid crystal research .

Biological Activity

Benzene, 1,2-dibromo-4,5-diethoxy- is a brominated aromatic compound that has garnered interest for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

Synthesis

The synthesis of Benzene, 1,2-dibromo-4,5-diethoxy- typically involves bromination reactions of diethoxybenzene derivatives. The methodology often includes the use of bromine in the presence of solvents such as concentrated hydrochloric acid to achieve selective halogenation at specific positions on the benzene ring. This approach allows for the introduction of bromine atoms at the 1 and 2 positions of the benzene ring while maintaining the integrity of the diethoxy groups at the 4 and 5 positions.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory properties of various brominated compounds similar to Benzene, 1,2-dibromo-4,5-diethoxy-. For example, novel bromophenol derivatives exhibited significant inhibition against key metabolic enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CA I and CA II). The inhibition constants (Ki values) for these compounds ranged from 2.53 nM to 25.67 nM for hCA I and from 1.63 nM to 15.05 nM for hCA II, indicating their potential therapeutic applications in treating conditions like glaucoma and Alzheimer's disease .

Antioxidant Properties

Brominated compounds have also been studied for their antioxidant activities. For instance, several derivatives isolated from marine algae have shown significant free radical scavenging activities. The antioxidant capacity is crucial in mitigating oxidative stress-related diseases .

Case Studies

  • Antidiabetic Activity : Research has demonstrated that certain dibromo derivatives possess antidiabetic properties by inhibiting aldose reductase, an enzyme implicated in diabetic complications. This suggests that Benzene, 1,2-dibromo-4,5-diethoxy- could potentially be explored for similar therapeutic effects .
  • Cytotoxicity : Investigations into the cytotoxic effects of bromophenols have revealed their ability to induce apoptosis in cancer cell lines. For instance, compounds derived from red algae have been shown to exhibit cytotoxicity against various cancer types .
  • Microbial Activity : Some brominated compounds have demonstrated antimicrobial properties against a range of pathogens. This activity could be attributed to their ability to disrupt microbial cell membranes or inhibit vital enzymatic processes within bacteria .

Comparative Analysis of Biological Activities

Activity Type Inhibition Constant (Ki) Potential Applications
AChE Inhibition6.54 ± 1.03 nMAlzheimer’s disease treatment
CA I Inhibition2.53 ± 0.25 nMAntiglaucoma drugs
CA II Inhibition15.05 ± 1.07 nMDiuretics and antiobesity treatments
Antioxidant ActivityVaries by compoundProtection against oxidative stress
CytotoxicityVaries by cancer typeCancer therapy

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,2-dibromo-4,5-diethoxybenzene, and how do reaction conditions influence yield?

The compound can be synthesized via direct bromination of 1,2-diethoxybenzene using elemental bromine (Br₂). A method analogous to halogenation of dimethoxybenzene (e.g., 1,2-dimethoxybenzene → 1,2-dibromo-4,5-dimethoxybenzene) can be adapted . Key variables include:

  • Solvent choice : Ethanol or acetic acid, which stabilize intermediates.
  • Temperature : Controlled addition at 0–5°C to minimize side reactions.
  • Stoichiometry : Excess Br₂ (2.2 eq.) ensures complete di-substitution. Post-synthesis, purification via recrystallization (ethanol/water) yields >85% purity. Monitor reaction progress using TLC (hexane:ethyl acetate 4:1) and confirm structure via ¹H NMR (aromatic singlet at δ 7.2–7.4 ppm, ethoxy protons at δ 1.4–1.6 ppm) .

Q. How can spectroscopic and crystallographic techniques validate the structure of 1,2-dibromo-4,5-diethoxybenzene?

  • ¹H/¹³C NMR : Aromatic protons appear as a singlet (two equivalent H), while ethoxy groups show quartets (CH₂) and triplets (CH₃). ¹³C NMR confirms Br substitution (C-Br peaks at δ 110–120 ppm) .
  • X-ray crystallography : Resolve crystal packing and halogen-bonding interactions. For analogous dibromo-dimethoxybenzene, asymmetric units contain four molecules with Br···Br (3.5–3.7 Å) and Br···O (3.2 Å) interactions . Ethoxy groups may increase steric hindrance, altering bond angles.

Advanced Research Questions

Q. How do ethoxy substituents influence halogen-bonding interactions compared to methoxy analogs in crystal engineering?

Ethoxy groups introduce steric bulk and flexibility, potentially disrupting Br···Br interactions dominant in methoxy analogs (e.g., 1,2-dibromo-4,5-dimethoxybenzene forms π-stacked columns via Br···Br) . Instead, longer ethoxy chains may promote Br···O interactions or van der Waals forces, leading to layered or helical packing. Computational modeling (DFT) can predict interaction energies, while powder XRD compares experimental vs. simulated patterns .

Q. What role does 1,2-dibromo-4,5-diethoxybenzene play in designing charge-transfer cocrystals for room-temperature phosphorescence (RTP)?

As a heavy-atom donor, the bromine atoms enhance spin-orbit coupling, facilitating intersystem crossing. In cocrystals with acceptors (e.g., pyromellitic diimide), the compound’s electron-donating ethoxy groups modulate charge-transfer efficiency. Key parameters:

  • Donor-acceptor ratio : 1:1 stoichiometry maximizes RTP intensity.
  • Cocrystal morphology : Needle-like crystals (slow evaporation from DCM/hexane) exhibit longer phosphorescence lifetimes (>200 ms) .

Q. How can computational methods predict reaction pathways for functionalizing 1,2-dibromo-4,5-diethoxybenzene in cross-coupling reactions?

Density Functional Theory (DFT) calculates activation barriers for Suzuki-Miyaura coupling. For example, substituting Br with aryl groups via Pd catalysis:

  • Oxidative addition : Br-C bond cleavage (rate-limiting step, ΔG‡ ≈ 25 kcal/mol).
  • Transmetallation : Aryl boronic acid coordination to Pd.
  • Reductive elimination : C-C bond formation. Solvent effects (DMF vs. THF) and ligand choice (PPh₃ vs. XPhos) significantly impact yields .

Q. Methodological Considerations

Q. What safety protocols are critical when handling 1,2-dibromo-4,5-diethoxybenzene?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods due to volatile bromine byproducts.
  • Waste disposal : Neutralize residual Br₂ with Na₂S₂O₃ before aqueous disposal .

Properties

CAS No.

118132-02-8

Molecular Formula

C10H12Br2O2

Molecular Weight

324.01 g/mol

IUPAC Name

1,2-dibromo-4,5-diethoxybenzene

InChI

InChI=1S/C10H12Br2O2/c1-3-13-9-5-7(11)8(12)6-10(9)14-4-2/h5-6H,3-4H2,1-2H3

InChI Key

PKWYUQFIMHXESJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1OCC)Br)Br

Origin of Product

United States

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